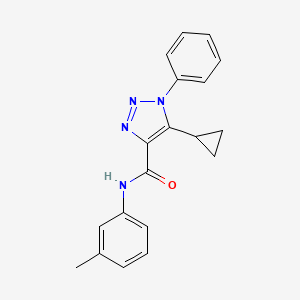
5-环丙基-N-(3-甲基苯基)-1-苯基-1H-1,2,3-三唑-4-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-cyclopropyl-N-(3-methylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C19H18N4O and its molecular weight is 318.38. The purity is usually 95%.
BenchChem offers high-quality 5-cyclopropyl-N-(3-methylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-cyclopropyl-N-(3-methylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗真菌活性
作物保护
农药中间体
抗病毒特性
抗菌应用
杀虫潜力
总之,5-环丙基-N-(3-甲基苯基)-1-苯基-1H-1,2,3-三唑-4-甲酰胺在抗真菌应用、作物保护和农药开发方面具有广阔的前景。 其多样的生物活性值得在各个科学领域进行进一步研究和探索 . 如果您需要更多信息或有任何其他问题,请随时提问!
生物活性
5-Cyclopropyl-N-(3-methylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide (CAS Number: 954359-66-1) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, synthesis, mechanisms of action, and potential applications in pharmacology.
- Molecular Formula : C19H18N4O
- Molecular Weight : 318.3724 g/mol
- Structure : The compound features a triazole ring which is known for its versatility in biological applications.
Synthesis
The synthesis of 5-cyclopropyl-N-(3-methylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. A common method includes the reaction of cyclopropylamine with 3-methylbenzoyl chloride to form an intermediate that is then reacted with phenyl azide under copper-catalyzed conditions to yield the desired triazole compound.
Antitumor Activity
Recent studies have indicated that triazole derivatives exhibit promising antitumor properties. For instance, compounds structurally related to 5-cyclopropyl-N-(3-methylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide have shown significant efficacy against various cancer cell lines:
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| 5i | H460 | 6.06 | Induces apoptosis and ROS production |
| 5c | H1299 | Not specified | Elevation of γ-H2AX expression |
The mechanism involves the induction of apoptosis through the generation of reactive oxygen species (ROS), which leads to cell death in cancer cells .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that derivatives of triazoles can exhibit potent antibacterial and antifungal activity. For example, compounds similar to 5-cyclopropyl-N-(3-methylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide demonstrated effective inhibition against various microbial strains:
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 0.0063 μmol/mL |
| S. aureus | Not specified |
| Candida albicans | Not specified |
These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents .
The biological activity of 5-cyclopropyl-N-(3-methylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide is attributed to its interaction with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes.
- Receptor Modulation : It can bind to receptors and modulate their activity, influencing signaling pathways.
- Induction of Apoptosis : As noted in antitumor studies, it triggers apoptosis via ROS generation and activation of apoptotic pathways.
Study on Antitumor Effects
A study published in Frontiers in Pharmacology evaluated several triazole derivatives for their anticancer properties. Among them, a compound structurally related to 5-cyclopropyl-N-(3-methylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide was identified as having an IC50 value of 6.06 μM against H460 lung cancer cells. The study highlighted the compound's ability to induce significant apoptosis and increase ROS levels .
Study on Antimicrobial Properties
Another research article focused on synthesizing various triazole derivatives and testing their antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to 5-cyclopropyl-N-(3-methylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide exhibited notable antibacterial activity with MIC values lower than those of traditional antibiotics like metronidazole .
属性
IUPAC Name |
5-cyclopropyl-N-(3-methylphenyl)-1-phenyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O/c1-13-6-5-7-15(12-13)20-19(24)17-18(14-10-11-14)23(22-21-17)16-8-3-2-4-9-16/h2-9,12,14H,10-11H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCDHJGOSCJIBQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














